molecular formula C14H18O B12666817 1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one CAS No. 93942-48-4

1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one

Cat. No.: B12666817
CAS No.: 93942-48-4
M. Wt: 202.29 g/mol
InChI Key: LKGGURDBIFFQGN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one is an organic compound with a unique structure that includes an isopropyl group and a methyl group attached to a phenyl ring, along with a butenone moiety

Preparation Methods

The synthesis of 1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one typically involves the reaction of 5-isopropyl-2-methylphenol with suitable reagents to introduce the butenone group. One common method involves the use of a Friedel-Crafts acylation reaction, where 5-isopropyl-2-methylphenol reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one can be compared with similar compounds such as thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol). These compounds share structural similarities but differ in their functional groups and specific applications . Thymol and carvacrol are well-known for their antimicrobial properties and are commonly used in essential oils and disinfectants .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, and its potential biological activities warrant further research and exploration.

Properties

CAS No.

93942-48-4

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

(E)-1-(2-methyl-5-propan-2-ylphenyl)but-2-en-1-one

InChI

InChI=1S/C14H18O/c1-5-6-14(15)13-9-12(10(2)3)8-7-11(13)4/h5-10H,1-4H3/b6-5+

InChI Key

LKGGURDBIFFQGN-AATRIKPKSA-N

Isomeric SMILES

C/C=C/C(=O)C1=C(C=CC(=C1)C(C)C)C

Canonical SMILES

CC=CC(=O)C1=C(C=CC(=C1)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.